8-(Trifluoromethyl)pyrido[2,3-f]quinazoline
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Overview
Description
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group attached to the pyridoquinazoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline typically involves multi-step synthetic routes. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted benzaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .
Chemical Reactions Analysis
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as ruthenium complexes, and specific temperature and pressure settings. Major products formed from these reactions include various quinazoline derivatives with modified functional groups.
Scientific Research Applications
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Quinazolines: These are closely related compounds with a similar quinazoline core but may lack the trifluoromethyl group.
Fluorinated analogues: Compounds with similar fluorinated groups but different core structures. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H6F3N3 |
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Molecular Weight |
249.19 g/mol |
IUPAC Name |
8-(trifluoromethyl)pyrido[2,3-f]quinazoline |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)11-17-6-8-9(18-11)4-3-7-2-1-5-16-10(7)8/h1-6H |
InChI Key |
XLEJUHXTBLMKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CN=C(N=C3C=C2)C(F)(F)F)N=C1 |
Origin of Product |
United States |
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